N-Cyclopropyl-N,5-dimethylfuran-2-amine
Description
N-Cyclopropyl-N,5-dimethylfuran-2-amine is a heterocyclic amine featuring a furan ring substituted with methyl groups at the 5-position and a cyclopropylamine moiety at the 2-position. The cyclopropyl group confers steric constraints that may enhance metabolic stability, while the methyl substituents on the furan ring modulate electronic properties.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-cyclopropyl-N,5-dimethylfuran-2-amine |
InChI |
InChI=1S/C9H13NO/c1-7-3-6-9(11-7)10(2)8-4-5-8/h3,6,8H,4-5H2,1-2H3 |
InChI Key |
DKFQPEREKIVXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cyclopropyl-N,5-dimethylfuran-2-amine typically involves the reaction of cyclopropylamine with 5-methylfuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
N-Cyclopropyl-N,5-dimethylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the furan ring is substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
N-Cyclopropyl-N,5-dimethylfuran-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N,5-dimethylfuran-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | C₉H₁₄N₂O | 166.22 | Furan, cyclopropylamine | 5-methyl, N-cyclopropyl |
| 5-Chloro-N-cyclopropylpyrimidin-2-amine | C₇H₉ClN₄ | 184.62 | Pyrimidine, cyclopropylamine | 5-chloro, pyrimidine core |
| 2-(Dimethylamino)-2-methylpropylamine | C₁₇H₂₃FN₂O | 296.38 | Furan, dimethylamino, fluorophenyl | 5-(4-fluorophenyl), branched amine |
| 2-Chloro-N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide | C₁₃H₁₃Cl₃N₂O | 323.62 | Acetamide, cyclopropylamine | Dichlorobenzyl, chloroacetamide |
Key Observations:
Core Heterocycle Differences : The furan ring in the target compound contrasts with pyrimidine in 5-chloro-N-cyclopropylpyrimidin-2-amine . Pyrimidine’s aromaticity and electron-deficient nature may enhance binding to biological targets compared to furan’s electron-rich system.
Amine Group Complexity: The branched dimethylamino group in ’s compound increases steric hindrance and lipophilicity compared to the simpler cyclopropylamine in the target molecule .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*LogP estimates based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
